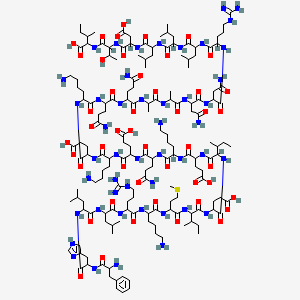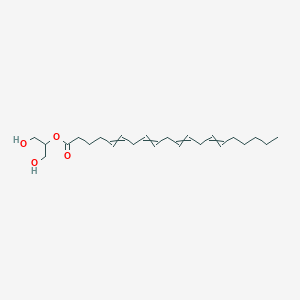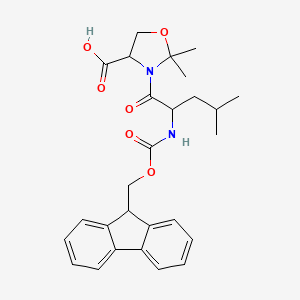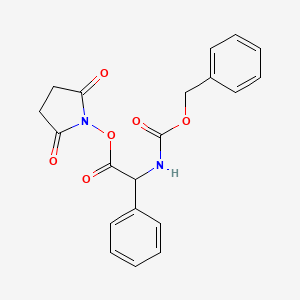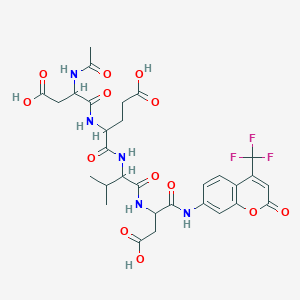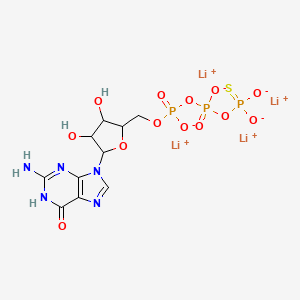
GTP-gamma-S 4Li
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GTP-gamma-S 4Li involves the substitution of one of the oxygen atoms in the gamma-phosphate group of GTP with a sulfur atom. This substitution creates a compound that is resistant to hydrolysis, making it useful for studying G-protein activation. The reaction typically involves the use of phosphorothioic acid and guanosine triphosphate under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in a solid form and stored under desiccating conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
GTP-gamma-S 4Li primarily undergoes substitution reactions due to the presence of the sulfur atom in the gamma-phosphate group. This substitution makes the compound resistant to hydrolysis, allowing it to remain active for extended periods .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphorothioic acid and various solvents that facilitate the substitution process. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major product formed from reactions involving this compound is the non-hydrolyzable analog of GTP, which retains its ability to activate G-proteins. This property makes it valuable for studying various cellular processes .
Scientific Research Applications
GTP-gamma-S 4Li has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mechanism of Action
GTP-gamma-S 4Li exerts its effects by activating G-proteins, which are involved in various cellular signaling pathways. The compound binds to the G-protein and promotes the exchange of GDP for GTP, leading to the activation of the G-protein. This activation triggers a cascade of downstream signaling events that regulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to GTP-gamma-S 4Li include:
- Guanosine 5’-O-(beta-thio)diphosphate
- Guanosine 5’-O-(alpha-thio)triphosphate
- Guanosine 5’-O-(gamma-thio)triphosphate (non-lithium salt)
Uniqueness
This compound is unique due to its resistance to hydrolysis and its ability to activate G-proteins for extended periods. This property makes it particularly valuable for studying long-term cellular processes and signaling pathways .
Properties
Molecular Formula |
C10H12Li4N5O13P3S |
|---|---|
Molecular Weight |
563.1 g/mol |
IUPAC Name |
tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4 |
InChI Key |
AMQXJFWJOAWCPV-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
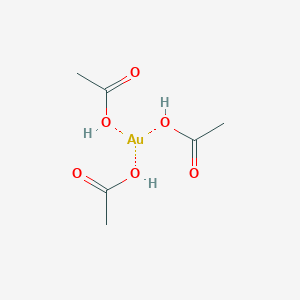
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)

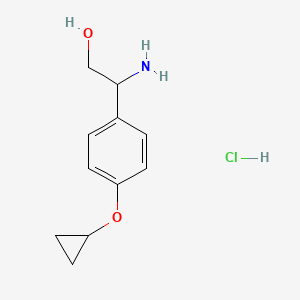
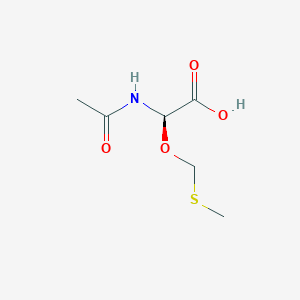

![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)
